(4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride
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Overview
Description
“(4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride” is a complex organic compound. The “4-Tert-butyl-2-methoxyphenyl” part suggests that it is a phenyl (benzene) ring substituted with a tert-butyl group and a methoxy group at the 4th and 2nd positions respectively. The “methanamine” part indicates the presence of an amine group attached to a methane (single carbon) group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the addition of the tert-butyl and methoxy groups, and the attachment of the methanamine group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the phenyl ring, with the tert-butyl and methoxy groups causing some degree of steric hindrance and electron donation, which could affect the compound’s reactivity. The methanamine group would likely make the compound a base, as amines are proton acceptors .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of an amine group might make this compound a base, while the phenyl ring might make it relatively nonpolar .Scientific Research Applications
Analytical Chemistry and Diagnostic Applications
Research has developed methods for the quantitative determination of specific metabolites in biological samples, leveraging the chemical properties of related compounds for diagnostic purposes. For instance, a method involving capillary gas chromatography has been established for the simultaneous determination of major catecholamine metabolites and a serotonin metabolite in urine, which is instrumental in diagnosing and monitoring functional tumors and certain metabolic disorders (Muskiet et al., 1981).
Synthetic Pathways and Chemical Reactions
Studies on synthetic pathways have demonstrated the creation of carnitine analogs through the treatment of tert-butyl derivatives, showcasing the versatility of these compounds in synthesizing bioactive molecules (Boots & Boots, 1975). Additionally, investigations into hydroxymethylation reactions using methoxymethanol as a formaldehyde source have highlighted the diastereoselective capabilities of related chemical structures (Priede et al., 2014).
Pharmacological Evaluations
In pharmacology, research on compounds with similar structures has explored their potential as hypoglycemic agents, though without significant effects on blood glucose or serum fatty acid levels in animal models (Boots & Boots, 1975). Additionally, novel methods for the spectrophotometric determination of certain pharmaceuticals have been developed, employing less environmentally harmful reagents and showcasing the compound's utility in pharmaceutical analysis (ALHAMMADİ & SARSAM, 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-tert-butyl-2-methoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4;/h5-7H,8,13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLWUYODGRGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CN)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride |
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